molecular formula C23H25N3O7S2 B2854183 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate CAS No. 877651-79-1

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate

Cat. No.: B2854183
CAS No.: 877651-79-1
M. Wt: 519.59
InChI Key: GBDHIBDLKDQBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule integrating a 1,3,4-thiadiazole core, a pyranone ring, and a 2,4-dimethoxybenzoate ester group. The thiadiazole moiety is substituted with a 2-ethylbutanamido group, while the pyranone ring is functionalized with a thioether-linked methyl group. The esterification with 2,4-dimethoxybenzoate introduces aromatic and electron-donating methoxy groups, which may influence solubility, bioavailability, and binding interactions.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7S2/c1-5-13(6-2)20(28)24-22-25-26-23(35-22)34-12-15-9-17(27)19(11-32-15)33-21(29)16-8-7-14(30-3)10-18(16)31-4/h7-11,13H,5-6,12H2,1-4H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDHIBDLKDQBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate typically involves a multi-step process:

  • Formation of 1,3,4-thiadiazole: : The thiadiazole ring is synthesized through the reaction of thiosemicarbazide with appropriate acid chlorides or esters, under controlled acidic or basic conditions.

  • Introduction of 2-ethylbutanamido group: : This involves amide bond formation with 2-ethylbutanoic acid, often facilitated by coupling reagents like EDCI or DCC.

  • Construction of the 4H-pyran ring: : A cyclization reaction involving an aldehyde and an active methylene compound under basic or acidic conditions.

  • Thioether linkage formation: : A thiol-alkylation reaction to connect the thiadiazole to the pyran ring.

  • Esterification with 2,4-dimethoxybenzoic acid: : Typically conducted under acidic conditions, employing catalysts like sulfuric acid or via Steglich esterification using DCC and DMAP.

Industrial Production Methods

While laboratory synthesis involves meticulous steps, industrial production may employ continuous flow reactors to optimize reaction conditions and yield. Key improvements include enhanced temperature control, automated reagent addition, and in-situ purification processes to ensure product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation to introduce hydroxyl groups, often using agents like potassium permanganate or mCPBA.

  • Reduction: : Reduction reactions might target the ketone or the amide groups using reductants like lithium aluminum hydride.

  • Substitution: : The aromatic groups may undergo electrophilic aromatic substitution, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, mCPBA.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Agents: : Chlorine, bromine, nitric acid.

Major Products

  • Oxidation: : Introduction of hydroxyl or carbonyl groups.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

Utilized as a starting material for the synthesis of more complex molecules and polymers, especially in the design of novel catalysts and ligands for metal complexes.

Biology

Exhibited potential as an antimicrobial agent, with studies focusing on its effectiveness against various bacterial strains.

Medicine

Investigated for potential anti-inflammatory and anticancer properties, with research delving into its mechanism of action at the molecular level.

Industry

Used in the manufacturing of specialty chemicals, particularly in the formulation of high-performance materials and coatings due to its thermal stability and unique electronic properties.

Mechanism of Action

The compound's mechanism of action varies depending on its application. In medicinal chemistry:

  • Molecular Targets: : It may interact with key enzymes and receptors, disrupting biological pathways crucial for disease progression.

  • Pathways Involved: : Commonly involved in inhibiting inflammatory pathways or inducing apoptosis in cancer cells through specific target binding and signal transduction modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn to structurally analogous molecules from peer-reviewed studies. Key differences and similarities are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name/Structure Key Features Bioactivity/Applications Key Differences from Target Compound
4-(5-Chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide Thiadiazole linked to pyrazole-sulfonamide Anti-inflammatory activity (IC₅₀ = 12 μM) Sulfonamide group vs. benzoate ester; lacks pyranone ring
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate Ethoxybenzoate ester instead of dimethoxybenzoate Unknown (structural analog) Methoxy vs. ethoxy substitution; positional isomerism
5-Arylthio-1,2,3-thiadiazoles Simple thiadiazoles with arylthio substituents Antimicrobial agents (MIC = 8–32 μg/mL) Absence of pyranone and ester groups; simpler scaffold
Substituted-phenyl-1,2,4-oxadiazole derivatives Oxadiazole core with pyrimidinyl and benzoxazine moieties Anticancer activity (GI₅₀ = 5–20 μM) Oxadiazole vs. thiadiazole; distinct heterocyclic systems

Key Insights :

Thiadiazole Core : The 1,3,4-thiadiazole moiety is a common feature in antimicrobial and anti-inflammatory agents. Its substitution with a 2-ethylbutanamido group in the target compound may enhance lipophilicity compared to simpler arylthio derivatives .

Esterification Effects: The 2,4-dimethoxybenzoate ester differentiates the compound from analogs with ethoxy or sulfonamide groups. Methoxy substituents are known to improve metabolic stability and π-π stacking interactions in drug-receptor binding .

Pyranone Ring: The 4-oxo-4H-pyran-3-yl group is rare in literature analogs. Its inclusion may confer unique electronic properties or influence solubility, as seen in related pyranone-containing anticancer agents .

Research Findings and Limitations

  • Bioactivity Data: No direct bioactivity data for the target compound were identified in the provided evidence.
  • Spectroscopic Characterization: NMR and IR techniques (as described in ) are critical for confirming the structure of such hybrids. For example, chemical shifts in the pyranone region (~δ 6.0–7.0 ppm) and thiadiazole protons (~δ 8.0–9.0 ppm) would help distinguish this compound from analogs .
  • Lumping Strategy Limitations : While lumping similar compounds (e.g., methoxy vs. ethoxy esters) can simplify chemical modeling, subtle structural differences—like those in the target compound—may lead to divergent biological behaviors .

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate represents a complex heterocyclic structure that integrates multiple functional groups, including thiadiazole, pyran, and benzoate moieties. These structural features contribute to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O5SC_{21}H_{24}N_{4}O_{5}S, with a molecular weight of approximately 440.51 g/mol. The presence of the thiadiazole and pyran rings is significant as these structures are often linked to enhanced biological activity.

Property Value
Molecular FormulaC21H24N4O5S
Molecular Weight440.51 g/mol
Melting PointNot specified
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.
  • Attachment of the Ethylbutanamido Group : This involves an amide coupling reaction using 2-ethylbutanoic acid.
  • Formation of the Pyranone Ring : Cyclization reactions are conducted using β-keto esters.
  • Esterification : The final step involves the esterification of the pyranone with dimethoxybenzoic acid.

Biological Activity

Research indicates that derivatives of thiadiazole and pyran compounds exhibit a broad spectrum of biological activities:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance:

  • Compounds similar to this one have shown significant antibacterial and antifungal activities against various pathogens. The incorporation of the thiadiazole ring has been associated with enhanced efficacy against Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Potential

Thiadiazole-containing compounds have been investigated for their anticancer properties:

  • A study reported that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy . The mechanism often involves apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. Some derivatives displayed IC50 values in the nanomolar range, indicating potent activity compared to standard drugs like donepezil .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains revealed that compounds similar to this one had minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL, demonstrating their effectiveness against resistant strains .
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that the compound induced significant cytotoxicity in human cancer cell lines, with IC50 values indicating strong potential for therapeutic use.
  • Neuroprotective Effects : The compound has also been tested for neuroprotective properties in models of ischemia/reperfusion injury, showing promising results in reducing neuronal damage and oxidative stress.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate?

  • Methodological Answer : The synthesis typically involves sequential coupling of the thiadiazole, pyran, and benzoate moieties. Key steps include:

  • Thiadiazole functionalization : Amidation at the 5-position of the thiadiazole core using 2-ethylbutanoyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • Thioether linkage formation : Reaction of the thiadiazole-thiol with a chloromethyl pyran intermediate under nucleophilic substitution (SN2) conditions .
  • Esterification : Coupling the pyran-oxo intermediate with 2,4-dimethoxybenzoic acid using carbodiimide coupling agents (e.g., DCC/DMAP) .
    • Challenges : Low yields in the thioether step due to steric hindrance and competing oxidation of thiol groups. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent connectivity (e.g., thiadiazole NH at δ 12.5 ppm, pyran C=O at δ 170 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 549.12) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :

  • Systematic substitution : Modify the 2-ethylbutanamido group (e.g., replace with cyclopropanecarboxamido) to evaluate steric/electronic effects on target binding .
  • Fragment-based analysis : Use X-ray crystallography or molecular docking to identify key interactions (e.g., thiadiazole-thioether with enzyme active sites) .
  • Biological assays : Test analogs against relevant targets (e.g., kinase inhibition, antimicrobial activity) and correlate with structural data .

Q. How should researchers address contradictory data in biological activity assays?

  • Methodological Answer :

  • Assay validation : Ensure reproducibility across cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Orthogonal assays : Confirm activity via fluorescence polarization (binding) and Western blot (downstream signaling) .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to estimate logP (predicted ~3.2), solubility (<10 μM), and cytochrome P450 interactions .
  • Molecular dynamics (MD) simulations : Model membrane permeability via bilayer penetration studies .
  • QSAR models : Corrogate substituent hydrophobicity with bioavailability using partial least-squares regression .

Experimental Design and Optimization

Q. What reaction conditions optimize the coupling of the thiadiazole and pyran moieties?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
  • Temperature control : Maintain 40–50°C to balance reaction rate and byproduct formation .
  • Catalyst screening : Test bases like K2_2CO3_3 vs. DBU for thioether formation efficiency .

Q. How can researchers mitigate degradation of the 4-oxo-4H-pyran ring during synthesis?

  • Methodological Answer :

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
  • Low-temperature storage : Store intermediates at –20°C in amber vials .
  • Protecting groups : Temporarily protect the pyran C=O as a ketal during harsh reactions .

Data Interpretation and Reporting

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H-13^{13}C couplings .
  • Isotopic labeling : Synthesize 15^{15}N-thiadiazole analogs to confirm nitrogen environments .

Q. What statistical methods are appropriate for analyzing dose-response curves in bioactivity studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., IC50_{50} calculation) .
  • Error weighting : Apply inverse-variance weighting to account for heteroscedasticity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.